molecular formula C14H25NO4 B1318208 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid CAS No. 458529-74-3

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid

Cat. No.: B1318208
CAS No.: 458529-74-3
M. Wt: 271.35 g/mol
InChI Key: JRQQQMPMEZFLGD-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexylpropionic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine

    Reduction: Sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: Various amides, ureas, and other derivatives.

    Reduction: The corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-3-phenylpropionic acid
  • 3-(Boc-amino)-3-methylpropionic acid
  • 3-(Boc-amino)-3-ethylpropionic acid

Uniqueness

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is unique due to its cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where selective reactivity is desired .

Properties

IUPAC Name

3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQQMPMEZFLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588724
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458529-74-3
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
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